(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-amino-2-methoxyphenylpropanoic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalytic systems, such as copper-catalyzed oxidative dehydrogenative annulation, can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanoic acids, quinones, and de-brominated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
- 3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid
- 3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid
Uniqueness
(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12BrNO3 |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO3/c1-15-10-6(3-2-4-7(10)11)8(12)5-9(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
BZAJUCYIMHAHFQ-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1Br)[C@@H](CC(=O)O)N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
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